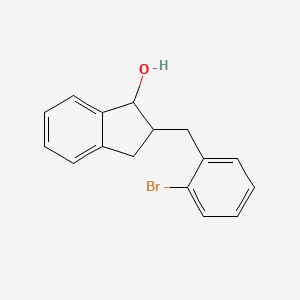

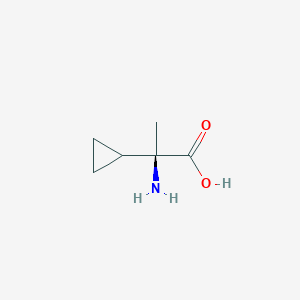

![molecular formula C12H8N4O3 B6331868 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240566-02-2](/img/structure/B6331868.png)

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

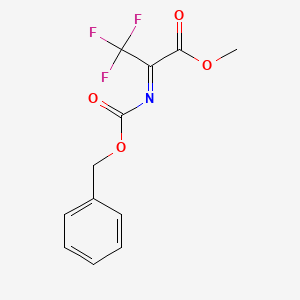

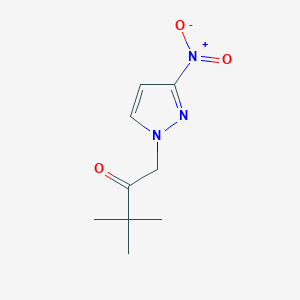

“4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” is a chemical compound with the molecular formula C12H8N4O3 . It’s a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Specific synthesis methods for “4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” are not available in the retrieved data.Molecular Structure Analysis

The molecular structure of “4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” is characterized by a pyrazole ring attached to a benzonitrile group via an acetyl linkage . The pyrazole ring contains two nitrogen atoms, making it a heterocyclic compound .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile Applications

The compound 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is a heterocyclic compound that contains both pyrazole and benzonitrile functionalities. This structure suggests a potential for a variety of applications in scientific research, particularly in the field of medicinal chemistry. Below is a detailed analysis of its unique applications across different scientific fields.

Antimicrobial Activity: Compounds containing the pyrazole moiety have been reported to exhibit significant antimicrobial properties . The presence of the nitro group in 3-Nitro-1H-pyrazol could enhance these properties, making 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile a candidate for developing new antimicrobial agents.

Anti-inflammatory Applications: The pyrazole core is known to possess anti-inflammatory activities . This compound could be synthesized into derivatives that target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis or asthma.

Antitubercular Potential: Synthesized derivatives of imidazole, which share a similar heterocyclic structure to pyrazole, have shown potent antitubercular activity . This suggests that 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile could be used in the synthesis of compounds targeting Mycobacterium tuberculosis .

Neuroprotective Agent: Molecular modeling studies have indicated that pyrazoline compounds, which are closely related to pyrazoles, might act as neuroprotective agents for neurological disorders linked to acetylcholinesterase . This compound could be explored for its potential in treating disorders like Parkinson’s disease.

Anticancer Research: The structural complexity of 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile makes it a suitable candidate for anticancer research. Pyrazole derivatives have been associated with anticancer activities , suggesting possible applications in designing novel chemotherapeutic agents .

Antidiabetic Activity: Pyrazoles have been identified to have antidiabetic properties . Research into the applications of 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile could lead to the development of new antidiabetic medications.

Antioxidant Properties: Compounds with a pyrazole ring have shown antioxidant activities . This property is crucial in combating oxidative stress, which is implicated in various chronic diseases. The compound could be investigated for its efficacy as an antioxidant.

Antiparasitic Applications: Research on thiadiazole derivatives, which are structurally similar to pyrazoles, has revealed activity against Trypanosoma cruzi . This indicates that 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile could be explored for its antiparasitic potential, particularly in treating Chagas disease.

Zukünftige Richtungen

The future directions for “4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” could involve further exploration of its potential applications in various fields, such as medicinal chemistry and drug discovery, given the wide range of biological activities exhibited by pyrazole derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

Eigenschaften

IUPAC Name |

4-[2-(3-nitropyrazol-1-yl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c13-7-9-1-3-10(4-2-9)11(17)8-15-6-5-12(14-15)16(18)19/h1-6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIUZBAQAWLAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

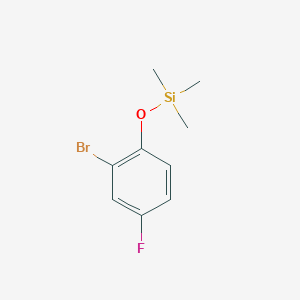

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)